6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with significant importance in organic synthesis and pharmaceutical chemistry. It is characterized by the presence of bromine and chlorine atoms on the imidazo[1,2-a]pyridine scaffold, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the bromination and chlorination of imidazo[1,2-a]pyridine derivatives under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction conditions typically involve heating and stirring under an inert atmosphere .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It is investigated for its potential as an antituberculosis agent and other therapeutic applications.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, it targets bacterial enzymes and disrupts essential metabolic processes, leading to the inhibition of bacterial growth . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid
Uniqueness
6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the imidazo[1,2-a]pyridine scaffold. This dual halogenation enhances its reactivity and allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H4BrClN2O2 |
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Molecular Weight |
275.48 g/mol |
IUPAC Name |
6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-1-2-6-11-5(8(13)14)3-12(6)7(4)10/h1-3H,(H,13,14) |
InChI Key |
GQGJJRYWIOKSQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1Br)Cl)C(=O)O |
Origin of Product |
United States |
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